molecular formula C9H22N2O4 B8597465 3,3'-[(3-Aminopropyl)azanediyl]di(propane-1,2-diol) CAS No. 62221-26-5

3,3'-[(3-Aminopropyl)azanediyl]di(propane-1,2-diol)

Cat. No. B8597465
M. Wt: 222.28 g/mol
InChI Key: VVUIJPBNLMERQV-UHFFFAOYSA-N
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Patent
US04172094

Procedure details

Bis-(2,3-dihydroxypropyl)amine (16.5 g., 0.1 mole) and acrylonitrile (6.4 g., 0.12 mole) is mixed in an ice bath and then warmed to room temperature. After standing for 2 hours, the mixture was then heated at 45° C.-55° C. for 3 hours. The excess acrylonitrile is removed by gentle warming under reduced pressure. The residue was taken up in ethyl alcohol, mixed with sponge nickel catalyst and hydrogenated under 200 psi hydrogen using good agaitation. After filtration of catalyst the solvent and excess acrylonitrile is removed by stripping under reduced pressure to leave the product.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:10][OH:11])[CH2:3][NH:4][CH2:5][CH:6]([OH:9])[CH2:7][OH:8].[C:12](#[N:15])[CH:13]=[CH2:14]>>[OH:9][CH:6]([CH2:7][OH:8])[CH2:5][N:4]([CH2:3][CH:2]([OH:1])[CH2:10][OH:11])[CH2:14][CH2:13][CH2:12][NH2:15]

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
OC(CNCC(CO)O)CO
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated at 45° C.-55° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess acrylonitrile is removed
TEMPERATURE
Type
TEMPERATURE
Details
by gentle warming under reduced pressure
ADDITION
Type
ADDITION
Details
mixed with sponge nickel catalyst and hydrogenated under 200 psi hydrogen using good agaitation
FILTRATION
Type
FILTRATION
Details
After filtration of catalyst the solvent and excess acrylonitrile
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
to leave the product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC(CN(CCCN)CC(CO)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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